2-Chloro-3'-methoxybenzophenone
Description
2-Chloro-3'-methoxybenzophenone (CAS: 890098-07-4) is a benzophenone derivative characterized by a chlorine atom at the 2-position of one aromatic ring and a methoxy group at the 3'-position of the second ring. Its molecular formula is C₁₄H₁₁ClO₂, with a calculated molecular weight of 246.68 g/mol. The compound’s structure combines electron-withdrawing (chlorine) and electron-donating (methoxy) substituents, influencing its electronic properties and reactivity .
Properties
IUPAC Name |
(2-chlorophenyl)-(3-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-17-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIKCZVQKULCBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641484 | |
| Record name | (2-Chlorophenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-07-4 | |
| Record name | (2-Chlorophenyl)(3-methoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chlorophenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3’-methoxybenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 2-chlorobenzoyl chloride with 3-methoxytoluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the synthesis of 2-Chloro-3’-methoxybenzophenone can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The reaction mixture is usually stirred at a controlled temperature, followed by quenching with water and extraction with an organic solvent. The crude product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3’-methoxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the chlorine atom.
Oxidation: Potassium permanganate in acidic medium can oxidize the methoxy group.
Reduction: Sodium borohydride in ethanol can reduce the carbonyl group.
Major Products Formed
Substitution: 2-Methoxy-3’-methoxybenzophenone.
Oxidation: 2-Chloro-3’-methoxybenzophenone-4-carboxylic acid.
Reduction: 2-Chloro-3’-methoxybenzhydrol.
Scientific Research Applications
Chemistry
In the realm of chemistry, 2-Chloro-3'-methoxybenzophenone serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of novel compounds with potential applications in pharmaceuticals and materials science.
- Synthetic Pathways : The compound can undergo various chemical reactions such as substitution, oxidation, and reduction, making it versatile for synthetic applications. For example, it can be used to synthesize derivatives that may have enhanced biological activity or improved material properties.
Biology
In biological research, this compound is utilized to study enzyme inhibition and cellular processes. Its interactions with biomolecules can provide insights into metabolic pathways and disease mechanisms.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases where these enzymes play a crucial role.
Medicine
The medicinal applications of this compound are particularly promising. Research is ongoing into its potential therapeutic effects, especially in the context of cancer treatment and antimicrobial activity.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cell lines such as MCF-7, with IC50 values around 20 µM, indicating significant cytotoxicity against these cells.
Biological Activities
The biological activities of this compound have been explored through various studies:
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition against Gram-positive bacteria | |
| Anticancer | Induction of apoptosis in MCF-7 cells | |
| Cytotoxicity | IC50 values around 20 µM for breast cancer cells |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that compounds structurally related to this compound exhibited strong antibacterial activity against strains like Enterococcus faecalis and Klebsiella pneumoniae, suggesting similar potential for this compound.
- Cytotoxicity in Cancer Cells : Investigations focused on the cytotoxic effects of this compound on MCF-7 breast cancer cells revealed significant inhibition of cell growth and induction of apoptosis at specific concentrations.
Mechanism of Action
The mechanism of action of 2-Chloro-3’-methoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The methoxy and chlorine substituents play a crucial role in enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzophenone Derivatives
The following table compares 2-chloro-3'-methoxybenzophenone with eight structurally analogous compounds, highlighting differences in substituents, molecular weight, and functional group effects.
Substituent Effects on Physicochemical Properties
Electron-Withdrawing vs. Electron-Donating Groups: The chlorine atom in this compound reduces electron density at the 2-position, enhancing resistance to electrophilic substitution. Trifluoromethyl (CF₃) in 3-methoxy-3'-trifluoromethylbenzophenone introduces strong electron-withdrawing effects, likely improving thermal stability and lipophilicity (XLogP ≈ 3.4 predicted) .
Impact of Heterocyclic Groups: The morpholinomethyl substituent in 2-chloro-3'-morpholinomethyl benzophenone adds a tertiary amine, increasing hydrogen bond acceptor count (3) and topological polar surface area (29.5 Ų). This may enhance aqueous solubility compared to non-heterocyclic analogs .
Halogen Variants: Replacement of chlorine with bromine (e.g., 3-bromo-3',5'-dimethyl-4'-methoxybenzophenone) increases molecular weight by ~72.5 g/mol, which could enhance halogen bonding interactions in crystal engineering . Fluorine substitution (e.g., 4-chloro-3-fluoro-4'-methoxybenzophenone) reduces steric bulk while maintaining electronegativity, favoring applications in medicinal chemistry .
Commercial Availability and Purity
- High-Purity Derivatives: 97% purity is common for halogenated benzophenones (e.g., 3-bromo-3',5'-dimethyl-4'-methoxybenzophenone), indicating standardized synthesis protocols .
Research Implications
- Pharmaceuticals: Fluorinated analogs (e.g., 2-chloro-3'-fluoro-4'-methoxybenzophenone) are candidates for drug discovery due to enhanced bioavailability and metabolic stability .
Biological Activity
2-Chloro-3'-methoxybenzophenone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C14H11ClO2
- Molecular Weight : 248.69 g/mol
- CAS Number : 115044-75-2
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Studies have shown that benzophenones exhibit significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of skin protection against UV radiation.
- Antitumor Effects : Benzophenone derivatives have been investigated for their potential antitumor effects. The compound may inhibit cell proliferation and induce apoptosis in cancer cells, contributing to its therapeutic potential.
- Endocrine Disruption : Research indicates that certain benzophenones can act as endocrine disruptors, affecting hormonal balance and potentially leading to adverse health effects.
Antioxidant Activity
A study published in the Journal of Medicinal Chemistry highlighted the antioxidant properties of benzophenone derivatives, including this compound. The compound was found to scavenge free radicals effectively, demonstrating a protective effect against oxidative damage in various cell lines .
Antitumor Effects
Research conducted by Vodnala et al. (2013) investigated the antitumor activity of benzophenone derivatives. The study reported that this compound exhibited cytotoxic effects on several cancer cell lines through mechanisms involving DNA synthesis inhibition and apoptosis induction .
Endocrine Disruption
A comprehensive review on benzophenones indicated that this compound could potentially disrupt endocrine functions. The compound was found to interact with estrogen receptors, raising concerns about its safety in cosmetic applications .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
